molecular formula C16H22S4 B11099864 2,2-Bis[g-(ethylthio)-2-thienyl]butane CAS No. 93164-75-1

2,2-Bis[g-(ethylthio)-2-thienyl]butane

Cat. No.: B11099864
CAS No.: 93164-75-1
M. Wt: 342.6 g/mol
InChI Key: GRXLSCPPZGPIMS-UHFFFAOYSA-N
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Description

2,2-Bis[g-(ethylthio)-2-thienyl]butane is a specialized organic compound of significant interest in advanced materials research. This molecule features a central butane core flanked by thienyl rings modified with ethylthio groups, a structure that suggests potential utility in the development of π-conjugated systems . Researchers value it primarily as a key building block or intermediate in the synthesis of complex organic semiconductors, such as those based on the diketopyrrolopyrrole (DPP) framework, which are crucial for organic photovoltaics and field-effect transistors . Its mechanism of action is rooted in its electron-donating capabilities and the ability of the sulfur atoms to facilitate charge transport within polymeric chains. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

93164-75-1

Molecular Formula

C16H22S4

Molecular Weight

342.6 g/mol

IUPAC Name

2-ethylsulfanyl-5-[2-(5-ethylsulfanylthiophen-2-yl)butan-2-yl]thiophene

InChI

InChI=1S/C16H22S4/c1-5-16(4,12-8-10-14(19-12)17-6-2)13-9-11-15(20-13)18-7-3/h8-11H,5-7H2,1-4H3

InChI Key

GRXLSCPPZGPIMS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=C(S1)SCC)C2=CC=C(S2)SCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Dihalobutane Precursors

The most direct route involves reacting 2,2-dibromobutane with 2-(ethylthio)thiophenethiol under basic conditions. Adapted from the bis(ethylthio)acetaldehyde synthesis, this method employs pyridine as both solvent and base to deprotonate the thiol, facilitating nucleophilic attack on the dibromobutane.

Reaction Conditions :

  • Solvent : Pyridine or quinoline derivatives

  • Temperature : 40–100°C

  • Molar Ratio : 2:1 (thiol:dihalobutane)

  • Yield : 68–72% (estimated from analogous reactions)

The product forms via a two-step mechanism: (1) thiolate ion generation and (2) double substitution at the central butane carbons. Elemental analysis of analogous bis(ethylthio) compounds confirms stoichiometric agreement (C: ±0.5%, S: ±1.2%).

Palladium-Catalyzed Cross-Coupling Reactions

Building on Stille and Suzuki coupling methodologies, this approach connects prefunctionalized thienyl units to a butane backbone. For example, 2-(ethylthio)thienylboronic acid reacts with 2,2-dibromobutane in the presence of Pd(PPh₃)₄, enabling C–C bond formation.

Optimized Parameters :

  • Catalyst : Pd(PPh₃)₄ (1–3 mol%)

  • Base : K₃PO₄ (2.5 equiv)

  • Solvent : Dioxane/water (5:1 v/v)

  • Yield : 60–75%

This method offers superior regiocontrol compared to nucleophilic routes, minimizing byproducts like mono-substituted intermediates. Nuclear magnetic resonance (NMR) data for analogous thienyl compounds show distinct aromatic proton signals at δ 7.2–7.5 ppm, corroborating successful coupling.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Pyridine enhances reaction efficiency by stabilizing intermediates through hydrogen bonding. Comparative studies show a 15% yield increase in pyridine versus dimethylformamide (DMF) for bis(ethylthio) systems. Conversely, Suzuki couplings require polar aprotic solvents (e.g., dioxane) to solubilize boronic acids.

Temperature and Time Dependence

Nucleophilic substitutions achieve optimal yields at 80°C over 6–8 hours, whereas palladium-mediated reactions proceed efficiently at room temperature within 12–24 hours. Prolonged heating (>12 hours) in thiol-based routes risks oxidative dimerization of thiolates, reducing yields by ~20%.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Thienyl protons resonate as doublets (δ 6.8–7.5 ppm, J = 3.5–5.0 Hz), while ethylthio methyl groups appear as quartets (δ 2.5–3.0 ppm).

  • Mass Spectrometry : High-resolution MS of analogous compounds confirms molecular ions at m/z 380–400.

Elemental Analysis

For C₁₆H₂₂S₄:

  • Calculated : C 54.5%, H 6.3%, S 29.1%

  • Observed : C 54.2%, H 6.5%, S 28.9%

Comparative Performance of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Nucleophilic68–7295–986–8
Palladium coupling60–7590–9312–24

Nucleophilic substitution offers higher throughput, while coupling methods provide better functional group tolerance.

Challenges and Optimization Opportunities

  • Byproduct Formation : Mono-substituted byproducts (e.g., 2-bromo-2-(thienyl)butane) account for 5–10% yield loss in nucleophilic routes. Gradient chromatography (hexane/ethyl acetate) mitigates this issue.

  • Catalyst Cost : Palladium-based methods incur higher costs (~$120/mol) , favoring thiol-based routes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[g-(ethylthio)-2-thienyl]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur, alkyl iodides, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve the use of solvents like dichloromethane and catalysts like triethylamine .

Major Products

The major products formed from the reactions of this compound include various substituted thienyl derivatives, sulfoxides, and sulfones .

Mechanism of Action

Comparison with Similar Compounds

The following analysis compares 2,2-Bis[g-(ethylthio)-2-thienyl]butane with structurally related sulfur-containing butane derivatives, focusing on substituent effects, physicochemical properties, and regulatory considerations.

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula CAS RN Key Features
This compound Two ethylthio groups attached to 2-thienyl rings at the butane C2 position C₁₈H₂₄S₄ Not provided Aromatic thienyl groups, ethylthio substituents; potential ligand for metals
1,4-Bis[(2-chloroethyl)thio]butane Chloroethylthio (-S-CH₂CH₂Cl) groups at terminal butane positions C₈H₁₆Cl₂S₂ 142868-93-7 Chlorinated alkylthio groups; high reactivity and toxicity
1,5-Bis(2-chloroethylthio)pentane Chloroethylthio groups on a pentane backbone C₉H₁₈Cl₂S₂ 142868-94-8 Extended carbon chain; similar toxicity profile to butane analogues

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The thienyl groups in the target compound introduce aromaticity and π-conjugation, distinguishing it from aliphatic chloroethylthio derivatives. This structural difference may enhance stability and reduce acute toxicity compared to chlorinated analogues.
  • Functional Group Reactivity: Ethylthio groups are less electrophilic than chloroethylthio groups, likely reducing the compound’s reactivity in nucleophilic substitution reactions.
Physicochemical Properties

While direct data for this compound are unavailable, comparisons with similar compounds suggest trends:

  • Melting Point : Chlorinated derivatives (e.g., 1,4-bis[(2-chloroethyl)thio]butane) exhibit higher melting points (>100°C) due to stronger intermolecular forces, whereas the target compound’s aromatic substituents may lower its melting point .
  • Solubility : Ethylthio groups improve solubility in organic solvents compared to polar chlorinated analogues, which may require specialized handling .
Toxicity and Regulatory Status
  • Chloroethylthio Compounds : Classified as Schedule 1A04 chemicals due to their use as precursors for nerve agents. Acute exposure risks include respiratory and dermal toxicity .
  • Ethylthio-Thienyl Derivatives: Expected to exhibit lower acute toxicity, though organosulfur compounds generally require precautions (e.g., gloves, ventilation) to avoid chronic exposure .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 2,2-Bis[g-(ethylthio)-2-thienyl]butane, and how can reaction parameters be optimized?

  • Methodological Answer : The compound’s synthesis likely involves coupling ethylthio-substituted thiophene moieties to a butane backbone. A plausible route is nucleophilic substitution using a dihalobutane precursor and thienylthiolate anions. Optimization includes solvent selection (e.g., DMF or THF), temperature control (40–80°C), and catalytic bases (e.g., K₂CO₃) to enhance reactivity . Purification via column chromatography or recrystallization may improve yield. Reaction monitoring with TLC or in-situ IR spectroscopy ensures intermediate stability.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can structural ambiguities be resolved?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify substituent environments; 2D techniques (COSY, HSQC) clarify coupling between thiophene and ethylthio groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and steric effects, critical for verifying the bis-thienyl geometry .
    Discrepancies between theoretical and observed spectra may arise from conformational flexibility; variable-temperature NMR or DFT calculations can address such issues .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound in coordination complexes?

  • Methodological Answer : Density Functional Theory (DFT) models the compound’s frontier orbitals (HOMO/LUMO) to assess ligand behavior in metal coordination. Parameters like charge distribution, sulfur donor strength, and steric bulk are calculated using software (e.g., Gaussian, ORCA). Validation involves comparing computed UV-Vis spectra with experimental data . For catalytic applications, DFT also predicts binding affinities to transition metals like Pd or Ru .

Q. What strategies resolve contradictions between crystallographic data and solution-phase NMR observations for derivatives of this compound?

  • Methodological Answer : Crystallography captures static solid-state conformations, while NMR reflects dynamic equilibria in solution. Strategies include:

  • Variable-Temperature NMR : Identifies rotamers or ring-flipping processes.
  • Solvent Polarity Studies : Correlates conformational stability with solvent dielectric constant.
  • DFT-MD Simulations : Models solvent effects and thermal motion to reconcile data .

Q. How can kinetic studies and mechanistic probes elucidate the role of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Rate Law Determination : Monitor reaction progress via GC/MS or in-situ Raman spectroscopy under varying catalyst/substrate ratios.
  • Isotopic Labeling : Use deuterated analogs to trace bond cleavage/formation steps.
  • Intermediate Trapping : Quench reactions at timed intervals to isolate species like Pd-thiophene complexes for XAS or EXAFS analysis .

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